molecular formula C19H28N6O2 B5579343 1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

Cat. No. B5579343
M. Wt: 372.5 g/mol
InChI Key: NSYUQWLQLQBAKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that include etherification, hydrazonation, cyclization, and reduction. For instance, 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole was synthesized with an overall yield of 39%, showcasing the complexity and intricacies of synthesizing such molecules (Q. Zhang et al., 2019).

Molecular Structure Analysis

The molecular structures of related compounds are analyzed using advanced techniques like DFT calculations. These analyses provide insights into the stability and geometrical preferences of the molecules. For example, the analysis of benzyl (Z)-4-(2-(pyrrolidin-2-ylidene)hydrazine-1-carbonyl)piperidine-1-carboxylate revealed a higher stability of the hydrazone tautomers, highlighting the importance of structural analysis in understanding the properties of such compounds (Q. Zhang et al., 2019).

Chemical Reactions and Properties

The synthesis of related compounds demonstrates their potential for chemical reactions. For example, the preparation of derivatives of 2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridine revealed their capacity for functionalization and the preliminary results showed antipsychotic activity, indicating the chemical versatility and potential applications of these compounds (W. Malinka).

Physical Properties Analysis

The crystal and molecular structures of related compounds, such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one, reveal their crystalline nature and physical characteristics. These analyses provide crucial data on the compounds' physical properties, essential for understanding their behavior in different conditions (Z. Karczmarzyk & W. Malinka, 2004).

Chemical Properties Analysis

The chemical properties of such compounds can be inferred from their synthesis and structural analyses. Their reactivity and potential applications in areas such as antimicrobial activities are of significant interest. For example, new derivatives containing piperidine or pyrrolidine ring synthesized showed strong antimicrobial activity, which is crucial for developing new pharmaceuticals and materials (K. Krolenko et al., 2016).

Scientific Research Applications

Metabolic Pathways and Human Health Impacts

One study details the metabolic pathways of L-735,524, a compound with structural features reminiscent of the query compound, highlighting the importance of understanding metabolic degradation and its implications for drug efficacy and safety (Balani et al., 1995). Metabolite identification plays a crucial role in drug development by ensuring that potential toxicology and efficacy issues are addressed early.

Drug-Drug Interactions and Toxicity

Another study investigates the interaction between kava and alprazolam, leading to severe adverse effects (Almeida & Grimsley, 1996). This research underscores the importance of evaluating drug-drug interactions, a critical consideration for any new chemical entity entering the pharmaceutical market.

Applications in Disease Treatment

The discovery of novel compounds like MT-45, though primarily associated with adverse effects, highlights the continuous search for new therapeutic agents (Helander et al., 2014). Such studies contribute to the broader field of medicinal chemistry by identifying new scaffolds for drug development, potentially leading to breakthroughs in treating various diseases.

properties

IUPAC Name

(2,4-dimethyl-1,3-oxazol-5-yl)-[4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O2/c1-13-17(27-14(2)20-13)19(26)25-10-6-15(7-11-25)18-22-21-16(23(18)3)12-24-8-4-5-9-24/h15H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYUQWLQLQBAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)C(=O)N2CCC(CC2)C3=NN=C(N3C)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

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